![molecular formula C26H23FN4O2 B3509533 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3509533.png)
5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Descripción general
Descripción
5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorobenzamido group, and a phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the fluorobenzamido group: This step involves the reaction of the pyrazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Chlorobenzamido)-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide
- 5-(2-Bromobenzamido)-1-phenyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide
Uniqueness
5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom in the benzamido group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its chlorinated or brominated analogs.
Propiedades
IUPAC Name |
5-[(2-fluorobenzoyl)amino]-1-phenyl-N-(4-propan-2-ylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-17(2)18-12-14-19(15-13-18)29-26(33)22-16-28-31(20-8-4-3-5-9-20)24(22)30-25(32)21-10-6-7-11-23(21)27/h3-17H,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBCTRVYBFGWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


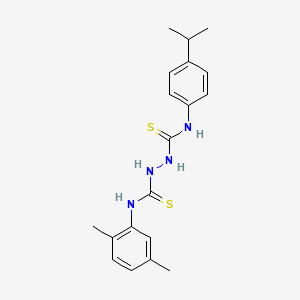
![7,9-dichloro-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B3509471.png)
![(2-METHYLPHENYL)METHYL 4-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B3509473.png)
![2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE](/img/structure/B3509477.png)
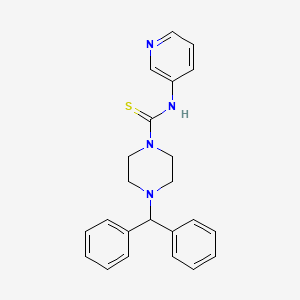
![5-(quinolin-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3509480.png)
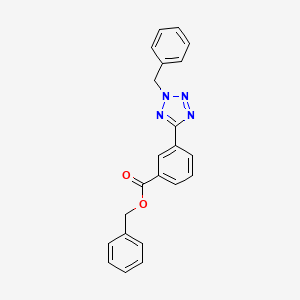
![N-(3,4-DIFLUOROPHENYL)-2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE](/img/structure/B3509494.png)
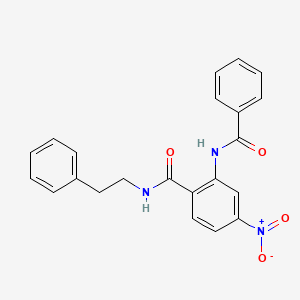
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B3509502.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3509509.png)
![3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B3509513.png)
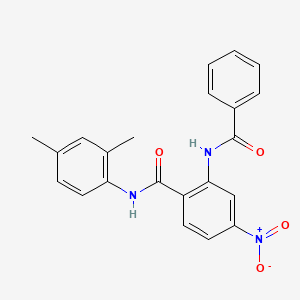
![1-({5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3509525.png)
